molecular formula C14H10ClN3S B2844410 7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile CAS No. 338415-36-4

7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

Cat. No.: B2844410
CAS No.: 338415-36-4
M. Wt: 287.77
InChI Key: PWGBYEGEKXEKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile is a heterocyclic compound that features a unique fusion of pyrrolo[1,2-a]pyrimidine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-2-thiophenecarboxaldehyde with 2,4-dimethylpyrrole in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the pyrrolo[1,2-a]pyrimidine core is particularly significant in drug design .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: What sets 7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile apart is its unique combination of the pyrrolo[1,2-a]pyrimidine and thiophene rings, which imparts distinct chemical and biological properties. This fusion allows for the exploration of new chemical spaces and the development of novel therapeutic agents .

Properties

IUPAC Name

7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c1-8-5-9(2)18-7-11(10(6-16)14(18)17-8)13-12(15)3-4-19-13/h3-5,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGBYEGEKXEKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=CN12)C3=C(C=CS3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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